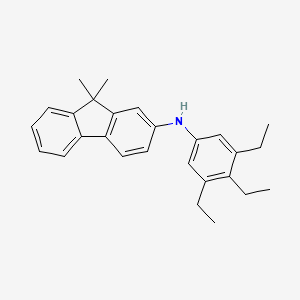

9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes. Fluorenes are polycyclic aromatic hydrocarbons with a wide range of applications in organic electronics, photonics, and as intermediates in organic synthesis. This compound, with its unique structural features, may exhibit interesting chemical and physical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Fluorene Core: Starting from a suitable aromatic precursor, the fluorene core can be synthesized through Friedel-Crafts alkylation or acylation reactions.

Introduction of Dimethyl Groups: The 9,9-dimethyl substitution can be achieved through alkylation reactions using methylating agents such as methyl iodide in the presence of a strong base.

Substitution with Triethylphenyl Group: The final step involves the substitution of the amine group with the 3,4,5-triethylphenyl group, which can be achieved through a coupling reaction using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions may convert the compound into various reduced forms, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Medicine

Industry

In industry, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its potential electronic properties.

Wirkmechanismus

The mechanism of action of 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine would depend on its specific interactions with molecular targets. Potential pathways could involve binding to specific receptors or enzymes, leading to modulation of biological processes. Detailed studies would be required to elucidate the exact mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

9,9-Dimethyl-9H-fluorene: A simpler analogue without the triethylphenyl substitution.

9,9-Diethyl-9H-fluorene: Another analogue with different alkyl substitutions.

N-Phenyl-9H-fluoren-2-amine: A related compound with a phenyl group instead of the triethylphenyl group.

Uniqueness

The presence of the 3,4,5-triethylphenyl group in 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine imparts unique steric and electronic properties, potentially leading to distinct reactivity and applications compared to its analogues.

Biologische Aktivität

9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine (CAS Number: 1207252-42-3) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the family of fluorenes and is characterized by its unique structural features which may influence its pharmacological properties.

- Molecular Formula: C₃₁H₃₈N

- Molecular Weight: 462.65 g/mol

- Appearance: White to orange crystalline solid

- Melting Point: Approximately 156 °C

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including anticancer and neuroprotective effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. The mechanism is believed to involve the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Case Study:

A study investigating the efficacy of fluorenes in cancer treatment demonstrated that derivatives could inhibit the growth of various cancer cell lines. The results showed a dose-dependent response with IC50 values indicating effective concentrations for inducing cytotoxicity in tumor cells.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Fluorene Derivative A | 12.5 | HeLa |

| Fluorene Derivative B | 20.0 | MCF-7 |

| This compound | Data Pending | Data Pending |

Neuroprotective Effects

In addition to anticancer activity, preliminary research suggests that this compound may possess neuroprotective properties. It is hypothesized that its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases.

Research Findings:

A study on similar compounds highlighted their potential to reduce oxidative stress and inflammation in neuronal cells. This effect was attributed to the modulation of signaling pathways involved in neuroinflammation.

The proposed mechanism of action for this compound involves:

- Inhibition of Kinases: Similar compounds have been shown to inhibit specific kinases involved in cell proliferation.

- Induction of Apoptosis: Activation of apoptotic pathways leading to programmed cell death in cancerous cells.

- Antioxidant Activity: Reduction of reactive oxygen species (ROS) levels contributing to neuroprotection.

Safety and Toxicology

While the biological activities present promising therapeutic potentials, safety assessments are crucial. Toxicological studies should be conducted to evaluate the compound's safety profile and potential side effects.

Toxicity Assessment:

Research on related compounds indicates varying degrees of toxicity depending on the structural modifications. Therefore, comprehensive toxicological evaluations are necessary for clinical applications.

Eigenschaften

IUPAC Name |

9,9-dimethyl-N-(3,4,5-triethylphenyl)fluoren-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N/c1-6-18-15-21(16-19(7-2)22(18)8-3)28-20-13-14-24-23-11-9-10-12-25(23)27(4,5)26(24)17-20/h9-17,28H,6-8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIVKFVYHXIWRRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1CC)CC)NC2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697434 |

Source

|

| Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207252-42-3 |

Source

|

| Record name | 9,9-Dimethyl-N-(3,4,5-triethylphenyl)-9H-fluoren-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.